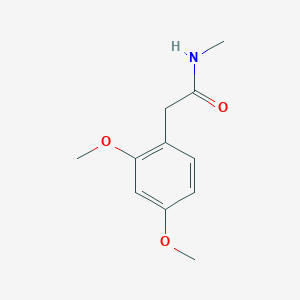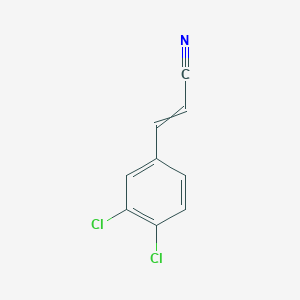![molecular formula C20H26N8O2S B8519480 tert-butyl 4-[[3-(2-methylsulfanylpyrimidin-4-yl)-2H-pyrazolo[3,4-d]pyrimidin-6-yl]amino]piperidine-1-carboxylate](/img/structure/B8519480.png)
tert-butyl 4-[[3-(2-methylsulfanylpyrimidin-4-yl)-2H-pyrazolo[3,4-d]pyrimidin-6-yl]amino]piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-butyl 4-[[3-(2-methylsulfanylpyrimidin-4-yl)-2H-pyrazolo[3,4-d]pyrimidin-6-yl]amino]piperidine-1-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur
Métodos De Preparación
The synthesis of tert-butyl 4-[[3-(2-methylsulfanylpyrimidin-4-yl)-2H-pyrazolo[3,4-d]pyrimidin-6-yl]amino]piperidine-1-carboxylate involves multiple steps, typically starting with the preparation of the pyrimidine and pyrazolo[3,4-d]pyrimidine cores. These cores are synthesized through cyclization reactions involving appropriate precursors. The piperidine-1-carboxylic acid tert-butyl ester moiety is then introduced through nucleophilic substitution reactions. Industrial production methods often involve optimizing these synthetic routes to improve yield and purity, using techniques such as high-performance liquid chromatography (HPLC) for purification .
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like m-chloroperbenzoic acid.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: Nucleophilic substitution reactions can be used to introduce different substituents on the pyrimidine or pyrazolo[3,4-d]pyrimidine rings. Common reagents used in these reactions include bases like sodium methoxide and acids like hydrochloric acid. .
Aplicaciones Científicas De Investigación
tert-butyl 4-[[3-(2-methylsulfanylpyrimidin-4-yl)-2H-pyrazolo[3,4-d]pyrimidin-6-yl]amino]piperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a tool compound in studying kinase signaling pathways.
Medicine: Its primary application is in the development of kinase inhibitors for cancer therapy. It has shown potential in inhibiting various kinases involved in cell proliferation and survival.
Industry: It is used in the pharmaceutical industry for the development of new therapeutic agents
Mecanismo De Acción
The compound exerts its effects primarily through the inhibition of specific kinases. Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often associated with cancer. By inhibiting these kinases, the compound can interfere with the signaling pathways that promote cancer cell growth and survival. The molecular targets include various receptor tyrosine kinases and serine/threonine kinases, which are involved in processes such as cell division, apoptosis, and angiogenesis .
Comparación Con Compuestos Similares
Similar compounds include other kinase inhibitors such as sunitinib and sorafenib. Compared to these compounds, tert-butyl 4-[[3-(2-methylsulfanylpyrimidin-4-yl)-2H-pyrazolo[3,4-d]pyrimidin-6-yl]amino]piperidine-1-carboxylate may offer improved selectivity and potency against certain kinases. This uniqueness makes it a valuable candidate for further development in targeted cancer therapies .
Propiedades
Fórmula molecular |
C20H26N8O2S |
|---|---|
Peso molecular |
442.5 g/mol |
Nombre IUPAC |
tert-butyl 4-[[3-(2-methylsulfanylpyrimidin-4-yl)-2H-pyrazolo[3,4-d]pyrimidin-6-yl]amino]piperidine-1-carboxylate |
InChI |
InChI=1S/C20H26N8O2S/c1-20(2,3)30-19(29)28-9-6-12(7-10-28)23-17-22-11-13-15(26-27-16(13)25-17)14-5-8-21-18(24-14)31-4/h5,8,11-12H,6-7,9-10H2,1-4H3,(H2,22,23,25,26,27) |
Clave InChI |
QFTOMTHFPQEGFM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(CC1)NC2=NC3=NNC(=C3C=N2)C4=NC(=NC=C4)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-[(2-Methylbut-3-yn-2-yl)oxy]quinoline](/img/structure/B8519402.png)
![1-Ethyl-1,4,5,6-tetrahydro-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B8519410.png)











